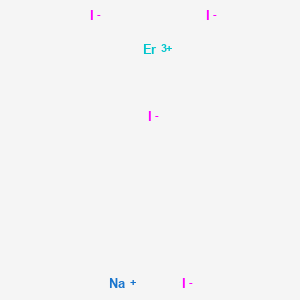![molecular formula C22H26 B14287477 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene CAS No. 116903-45-8](/img/structure/B14287477.png)
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pentyl group and a propylphenyl ethynyl group
Métodos De Preparación
The synthesis of 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylphenylacetylene and 1-bromo-4-pentylbenzene.
Reaction Conditions: The reaction is carried out under specific conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Análisis De Reacciones Químicas
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Aplicaciones Científicas De Investigación
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways, resulting in changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparación Con Compuestos Similares
1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methyl-4-[(4-propylphenyl)ethynyl]benzene and 1-Ethynyl-4-pentylbenzene share structural similarities but differ in their substituents and chemical properties.
Propiedades
Número CAS |
116903-45-8 |
|---|---|
Fórmula molecular |
C22H26 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-pentyl-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H26/c1-3-5-6-8-20-11-15-22(16-12-20)18-17-21-13-9-19(7-4-2)10-14-21/h9-16H,3-8H2,1-2H3 |
Clave InChI |
PQNVCWDQMMEKNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


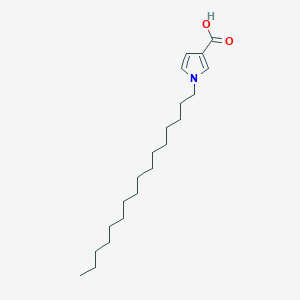
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)

![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
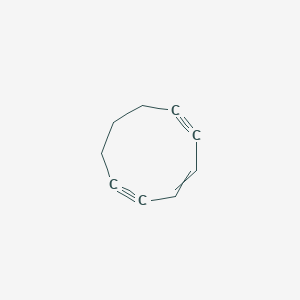
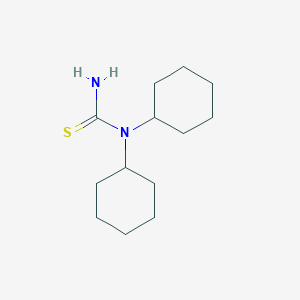
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
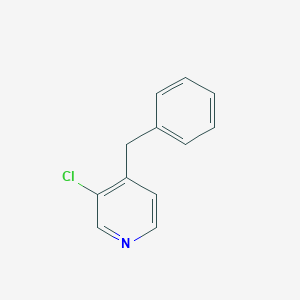
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
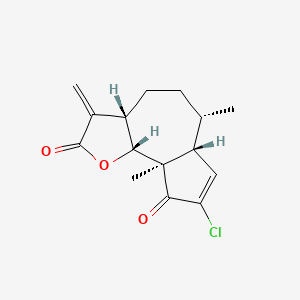
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
